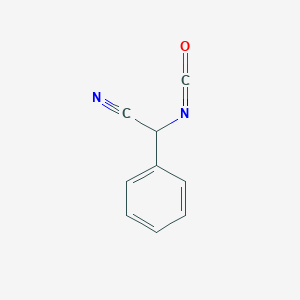
2-Isocyanato-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-2-phenylacetonitrile is an organic compound with the molecular formula C₉H₆N₂O. It is characterized by the presence of an isocyanate group (-NCO) and a nitrile group (-CN) attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanato-2-phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of phenylacetonitrile with phosgene in the presence of a base. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Polymerization: It can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: Used in substitution reactions to form ureas.
Alcohols: Used in addition reactions to form carbamates.
Catalysts: Various catalysts can be used to facilitate polymerization reactions.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
2-Isocyanato-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-isocyanato-2-phenylacetonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with nucleophilic groups such as amines and alcohols. This reactivity is utilized in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Phenylacetonitrile: Similar structure but lacks the isocyanate group.
Benzyl Cyanide: Another compound with a similar phenyl ring and nitrile group.
Phenyl Isocyanate: Contains the isocyanate group but lacks the nitrile group.
Uniqueness
2-Isocyanato-2-phenylacetonitrile is unique due to the presence of both the isocyanate and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-isocyanato-2-phenylacetonitrile |
InChI |
InChI=1S/C9H6N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,9H |
InChI Key |
XSHSGUNSTVQOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















